molecular formula C19H19NO6S B2803992 methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate CAS No. 1448128-85-5

methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate

Cat. No. B2803992
CAS RN: 1448128-85-5
M. Wt: 389.42
InChI Key: HGVZPOKYUQVPMF-UHFFFAOYSA-N
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Description

“Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate” is a complex organic compound that contains a benzofuran moiety . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives, including the one , can be synthesized through various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years .


Molecular Structure Analysis

The molecular structure of “methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate” is complex, with a benzofuran ring as a core structural unit . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives have demonstrated promising anticancer potential. Specifically, studies have highlighted the cytotoxic effects of certain substituted benzofurans on various cancer cell lines. For instance, compound 36 exhibited significant growth inhibition in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) cells . Further research into the mechanisms underlying these effects could pave the way for novel anticancer therapies.

Hepatitis C Virus (HCV) Treatment

A recently discovered macrocyclic benzofuran compound exhibits anti-HCV activity. Researchers believe it could serve as an effective therapeutic drug for hepatitis C disease . Investigating its mode of action and optimizing its properties may lead to breakthroughs in HCV treatment.

Antibacterial Activity

Certain benzofuran derivatives have shown antibacterial effects. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were synthesized and evaluated for anticancer activity against human ovarian cancer cells (A2780) and exhibited promising results . Further exploration of their antibacterial potential could contribute to combating bacterial infections.

Interaction with DNA

Some benzofuran derivatives exhibit cytotoxicity, possibly due to their interaction with genomic DNA. For example, compounds 1c, 1e, 2d, and 3d demonstrated high toxicity toward cancer cell lines . Understanding their DNA-binding properties could inform drug design strategies.

Targeted Therapy Development

Benzofuran derivatives offer a versatile scaffold for designing novel therapies. Medicinal chemists can modify the core structure to enhance efficacy and reduce side effects. Evaluating the chemical structure of 20 different benzofuran compounds provides valuable insights for future drug development .

Synthetic Methods

Researchers have developed novel methods for constructing benzofuran rings. These include free radical cyclization cascades and proton quantum tunneling, enabling the synthesis of complex benzofuran compounds . These synthetic approaches contribute to expanding the toolbox for drug discovery.

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

methyl 4-[[3-(1-benzofuran-2-yl)-3-hydroxypropyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-25-19(22)13-6-8-15(9-7-13)27(23,24)20-11-10-16(21)18-12-14-4-2-3-5-17(14)26-18/h2-9,12,16,20-21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVZPOKYUQVPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate

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